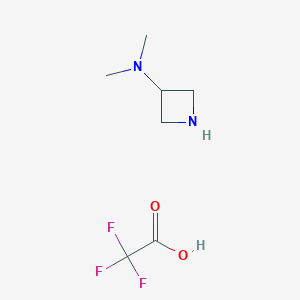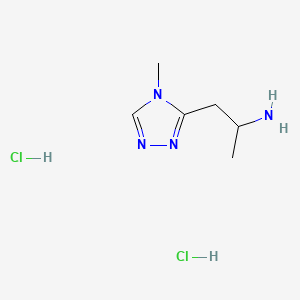
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate amine derivatives under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-chloropropane-1-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-4H-1,2,4-triazole: A closely related compound with similar structural features.
1-methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents.
4-methyl-4H-1,2,4-triazole-3-thiol: A sulfur-containing triazole compound.
Uniqueness
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific amine substituent and dihydrochloride salt form, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H14Cl2N4 |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
1-(4-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H |
Clave InChI |
HYTFPMSZKKPEJB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NN=CN1C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

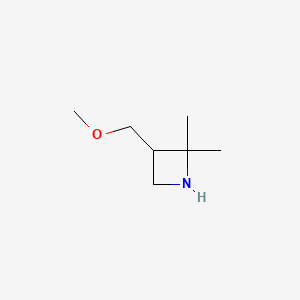
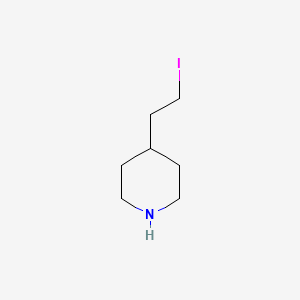

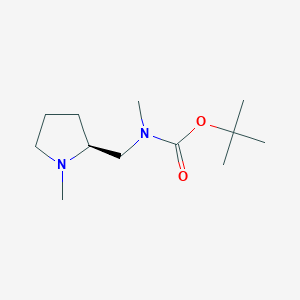


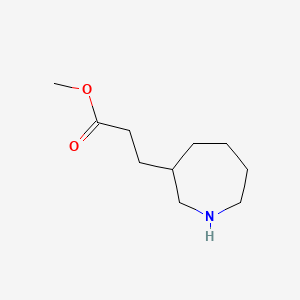
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
